8-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(2-chlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that features a purine core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the purine core and subsequent functionalization. One common method involves:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Final Modifications: The methylation and other final modifications are typically done using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or aldehydes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain . The pathways involved include the inhibition of prostaglandin synthesis, which is crucial for the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have shown similar biological activities.
BENZODIOXOLE DERIVATIVES: These compounds are structurally related and have been studied for their COX inhibitory and cytotoxic activities.
Uniqueness
What sets 8-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-[(2-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which confer distinct biological activities and make it a valuable compound for research and development .
Properties
Molecular Formula |
C22H20ClN5O4 |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethylamino)-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H20ClN5O4/c1-26-18-19(25-21(26)24-10-13-7-8-16-17(9-13)32-12-31-16)27(2)22(30)28(20(18)29)11-14-5-3-4-6-15(14)23/h3-9H,10-12H2,1-2H3,(H,24,25) |
InChI Key |
LPKUHPKAOJRUQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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